molecular formula C22H27NO4 B5510596 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5510596
M. Wt: 369.5 g/mol
InChI Key: XOTCGYLRXKJSNY-UHFFFAOYSA-N
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Description

6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes both ethoxy and propan-2-yloxy groups. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pomeranz–Fritsch reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Ethoxy Groups: Ethylation of the hydroxyl groups at positions 6 and 7 can be performed using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propan-2-yloxy Group: This step involves the reaction of the phenyl ring with isopropyl bromide in the presence of a base to form the propan-2-yloxy substituent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

Similar compounds to 6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE include other tetrahydroquinoline derivatives with different substituents. For example:

    6,7-Dimethoxy-1,2,3,4-Tetrahydroquinoline: Lacks the ethoxy and propan-2-yloxy groups, resulting in different chemical and biological properties.

    6,7-Diethoxy-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6,7-diethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-5-25-20-11-17-16(15-9-7-8-10-19(15)27-14(3)4)12-22(24)23-18(17)13-21(20)26-6-2/h7-11,13-14,16H,5-6,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTCGYLRXKJSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3OC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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